Compound Description: Alexidine Dihydrochloride (AD) is an orally bioavailable bisbiguanide compound with apoptosis-inducing properties. It targets the mitochondria, specifically inhibiting a protein tyrosine phosphatase called PTPMT1, leading to mitochondrial damage and activation of the intrinsic apoptotic pathway. [, ] Additionally, AD exhibits cell cycle inhibitory effects in human pancreatic adenocarcinoma cell lines. [, ]
Compound Description: This compound acts as a protein kinase C (PKC) inhibitor, demonstrating a dose-dependent suppression of natural killer (NK) cell-mediated cytolysis (CMC) and antibody-dependent cell-mediated cytotoxicity (ADCC). [] This inhibition suggests a crucial role of PKC in NK cell activation and subsequent cytotoxic responses.
Compound Description: AC220 is a highly potent and selective inhibitor of FMS-like tyrosine kinase-3 (FLT3), demonstrating promising results in preclinical models and advancing to phase II clinical trials for AML treatment. [] Its development aimed to overcome limitations of previous FLT3 inhibitors, such as insufficient potency, suboptimal pharmacokinetics, or inadequate tolerability.
Quizartinib Dihydrochloride
Compound Description: This orally available small molecule exhibits antineoplastic activity by selectively inhibiting class III receptor tyrosine kinases, including FLT3, CSF1R, KIT, and PDGFRs. [] This inhibition disrupts ligand-independent leukemic cell proliferation and induces apoptosis, making it a potential therapeutic agent for AML, particularly in cases with FLT3 mutations leading to constitutive activation.
Compound Description: Y-27632 is a widely used specific inhibitor of the Rho-associated coiled-coil forming protein serine/threonine kinase (ROCK) family of protein kinases. [] It competitively inhibits both ROCK-I and ROCK-II by binding to the catalytic site, showing a much higher affinity for ROCK kinases compared to other Rho effector kinases like citron kinase and protein kinase PKN. Y-27632 effectively abolishes stress fibers in Swiss 3T3 cells and exhibits minimal impact on cell cycle progression or cytokinesis at specific concentrations.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LMW-PTP inhibitor I is an inhibitor of low molecular weight phosphotyrosine protein phosphatase A (LMW-PTPA; IC50 = 0.8 µM). It is selective for LMW-PTPA over a panel of 15 protein tyrosine phosphatases but does inhibit LMW-PTPB activity by greater than 50% at 40 µM. LMW-PTP inhibitor I increases insulin-induced insulin receptor phosphorylation in HepG2 cells when used at a concentration of 10 µM. It improves glucose tolerance and decreases fasting plasma insulin levels in a mouse model of diet-induced obesity when administered at a dose of 50 mg/kg per day.